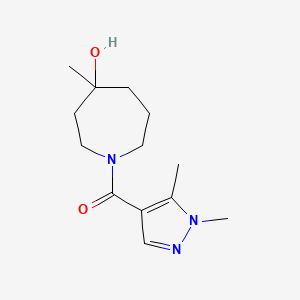
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone, also known as DMH-1, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained attention due to its ability to selectively inhibit the BMP (bone morphogenetic protein) signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone selectively inhibits the BMP signaling pathway by binding to the type I BMP receptor, ALK2. This blocks the phosphorylation of SMAD1/5/8, which are downstream effectors of BMP signaling, and prevents the activation of BMP target genes. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the regulation of cell differentiation in embryonic and stem cells.
Biochemical and Physiological Effects
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone inhibits cell proliferation and induces apoptosis by blocking the BMP signaling pathway. In embryonic and stem cells, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone regulates cell differentiation by modulating BMP signaling. (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has also been shown to have anti-inflammatory effects in macrophages by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is its ability to selectively inhibit the BMP signaling pathway, which makes it a valuable tool for studying the role of BMP signaling in various cellular processes. However, one of the limitations of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone in scientific research. One potential application is in the development of new cancer therapies that target the BMP signaling pathway. (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone could also be used to study the role of BMP signaling in other diseases, such as cardiovascular disease and osteoporosis. Additionally, future research could focus on improving the solubility and specificity of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone, which would make it a more valuable tool for studying BMP signaling in various cellular processes.
Conclusion
In conclusion, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is a small molecule inhibitor that has been extensively used in various scientific research applications. Its ability to selectively inhibit the BMP signaling pathway makes it a valuable tool for studying the role of BMP signaling in various cellular processes. While (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has several advantages, such as its selectivity, it also has limitations, such as its low solubility and off-target effects. However, with continued research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has the potential to be a valuable tool for studying BMP signaling in various diseases and cellular processes.
合成法
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-bromo-1,5-dimethyl-2-phenyl-1H-pyrazole, which is then reacted with 4-hydroxy-4-methylazepan-1-one to form (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone. The final product is purified using column chromatography to obtain a pure compound with a high yield.
科学的研究の応用
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been extensively used in various scientific research applications, including cancer research, developmental biology, and stem cell research. In cancer research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by blocking the BMP signaling pathway. In developmental biology, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been used to study the role of BMP signaling in embryonic development, particularly in the formation of the heart and the nervous system. In stem cell research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been used to induce the differentiation of stem cells into specific cell types, such as neurons and bone cells.
特性
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-11(9-14-15(10)3)12(17)16-7-4-5-13(2,18)6-8-16/h9,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIHYWRVRPDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCCC(CC2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)